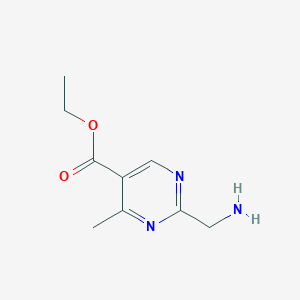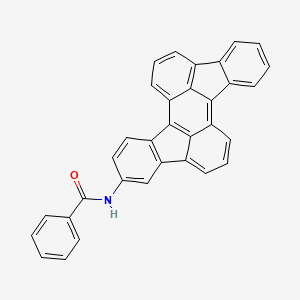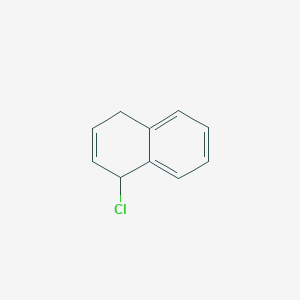
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes an ethyl ester group, an aminomethyl group, and a methyl group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(aminomethyl)-4-methylpyrimidine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine derivative, which can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but with an indole ring instead of a pyrimidine ring.
2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core pyrimidine structure.
Uniqueness
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an aminomethyl group and an ester group provides opportunities for various modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
944904-68-1 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3 |
Clé InChI |
XDLIGHLQRWHPQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)

![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)

![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
